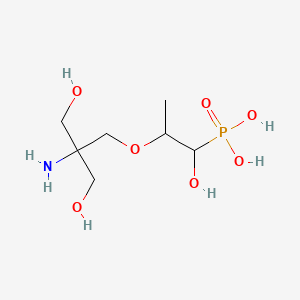
7-Diéthylamino-4-hydroxy-chromén-2-one
Vue d'ensemble
Description
7-Diethylamino-4-hydroxy-chromen-2-one is a hydroxycoumarin . It has a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol . The compound is also known by several synonyms, including 7-(diethylamino)-4-hydroxy-2H-chromen-2-one and 4-HYDROXY-7-DIETHIAMINO-COUMARINE .
Synthesis Analysis
The coumarin molecules with 7-(N,N-diethylamino) substitution and aryl azo (Ar–N=N-) at 3-position were synthesized by reacting diazonium salt of substituted amines and 7-(N, N-diethylamino)-4-hydroxy coumarin under basic conditions . They were found to be fluorescent despite the presence of the azo group .Molecular Structure Analysis
The molecular structure of 7-Diethylamino-4-hydroxy-chromen-2-one includes a hydroxycoumarin backbone with a diethylamino group at the 7-position . The InChI string for the compound is InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 233.10519334 g/mol . The topological polar surface area of the compound is 49.8 Ų .Applications De Recherche Scientifique
Recherche médicale et biomédicale
Les dérivés de la coumarine, y compris la 7-diéthylamino-4-hydroxy-chromén-2-one, ont une myriade d'applications en sciences médicales et en recherche biomédicale . Ils sont associés à diverses activités biologiques telles que l'antiviral, l'antibactérien, l'antimicrobien, l'anticoagulant, l'anti-inflammatoire, l'anticancéreux, l'anticonvulsivant, l'antioxydant, l'antifongique et l'anti-VIH . Ils possèdent également des propriétés telles que l'inhibition de l'agrégation plaquettaire et l'inhibition de la stéroïde 5α-réductase .
Applications industrielles
Ces composés ont des applications très diverses dans de nombreuses branches industrielles . Ils sont utilisés comme blanchissants optiques, photosensibilisateurs, colorants fluorescents et laser, et additifs dans les aliments, les parfums, les cosmétiques et les produits pharmaceutiques .
Préparations de médicaments et de pesticides
De nouveaux composés de ce type sont utilisés dans les préparations de médicaments et de pesticides . Les chimistes de synthèse s'efforcent activement de développer des méthodes nouvelles et supérieures pour l'isolement des dérivés de la coumarine .
Matériaux sensibles à plusieurs stimuli
Un nouveau conjugué fluorescent de type "tout-en-un" 7-diéthylamino-4-hydroxy-coumarine-rhodamine B présente une émission induite par l'agrégation, de l'acidochromie et des caractéristiques luminescentes mécano-chromiques, ainsi qu'une réponse unique au méthanol . Cela en fait un candidat prometteur pour les matériaux sensibles à plusieurs stimuli, qui ont de vastes applications dans les domaines de la chimie, de la physique et de la science des matériaux .
Protection de l'information
La caractéristique acidochromique du composé a été utilisée pour exécuter une application de protection de l'information via une plateforme fluorescente d'écriture-effacement-écriture
Mécanisme D'action
Target of Action
It is known that the compound plays a significant role in biological luminescence . It serves as a component of bioluminescent reagents, contributing to important research in this field .
Mode of Action
It is known to be a fluorescent compound , which suggests that it may interact with its targets by absorbing and emitting light. This property is often utilized in biological and chemical analysis .
Biochemical Pathways
Given its role in biological luminescence , it may be involved in pathways related to light production and detection in biological systems.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Diethylamino-4-hydroxy-chromen-2-one is currently limited. The compound has a predicted density of 1.274±0.06 g/cm3 , and it is soluble in organic solvents such as ethanol and dimethylformamide . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 7-Diethylamino-4-hydroxy-chromen-2-one’s action are primarily related to its fluorescent properties . It can be used as a component of bioluminescent reagents, contributing to the production of light in biological systems . This can be used to detect or measure certain substances in chemical analysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Diethylamino-4-hydroxy-chromen-2-one. For instance, its solubility in water is low, but it can dissolve in organic solvents like ethanol and dimethylformamide . This suggests that the compound’s action may be influenced by the solvent environment. Additionally, the compound’s safety and toxicity data are limited, indicating that precautions should be taken when handling and storing the compound .
Analyse Biochimique
Biochemical Properties
7-Diethylamino-4-hydroxy-chromen-2-one is a coumarin derivative . Coumarins are a group of naturally occurring lactones that have been used as herbal medicines since early ages . They have been intensively screened for different biological properties . The specific enzymes, proteins, and other biomolecules that 7-Diethylamino-4-hydroxy-chromen-2-one interacts with are not mentioned in the available literature.
Cellular Effects
The specific effects of 7-Diethylamino-4-hydroxy-chromen-2-one on various types of cells and cellular processes are not mentioned in the available literature. Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Molecular Mechanism
The molecular mechanism of action of 7-Diethylamino-4-hydroxy-chromen-2-one is not mentioned in the available literature. It is known that coumarins can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
7-(diethylamino)-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPBPGPAPLKZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715691 | |
| Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
64369-55-7 | |
| Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does structural modification of the coumarin scaffold in 7-Diethylamino-4-hydroxy-chromen-2-one impact its fluorescence properties?
A1: The research article "Phenylpyran-fused coumarin novel derivatives: combined photophysical and theoretical study on structural modification for PET-inhibited ICT emission" [] investigates the impact of fusing a phenylpyran moiety to the coumarin core structure of 7-Diethylamino-4-hydroxy-chromen-2-one. This modification aims to enhance the molecule's fluorescence by inhibiting Photoinduced Electron Transfer (PET) processes. The study combines experimental photophysical measurements with theoretical calculations to elucidate the relationship between structural changes and the observed fluorescence properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/no-structure.png)
![2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol](/img/structure/B583123.png)
![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)
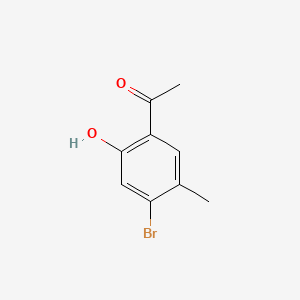
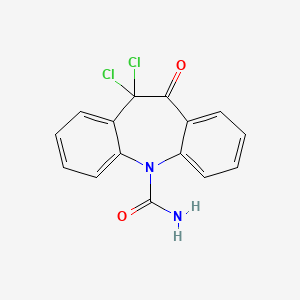
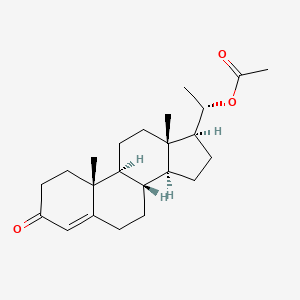
![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)
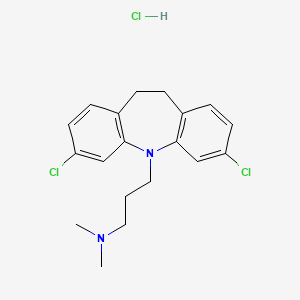
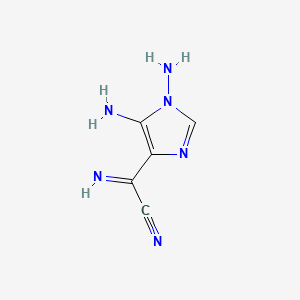
![8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B583139.png)
